ジエチル(2-メチルアリル)ホスホネート

説明

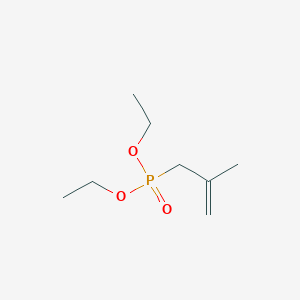

Diethyl (2-methylallyl)phosphonate is an organophosphorous compound. It participates in the synthesis of α -aminophosphonate derivatives and azaphosphones. The analgesic/antiinflammatory properties of these derivatives were evaluated.

科学的研究の応用

ジエチル(2-メチルアリル)ホスホネート: 科学研究における用途の包括的な分析:

さらなる研究と用途

上記用途は、科学研究におけるジエチル(2-メチルアリル)ホスホネートの汎用性を垣間見ることができますが、継続的な研究と実験を通じて、さらなる用途が発見される可能性があります。これは、化学と生物学のさまざまな分野にわたって潜在力を持つ化合物です。

用途のより包括的なリストについては、科学文献やデータベースへのさらなる調査が必要になる場合があります。 現在の情報は、ミリポアシグマなどの情報源から入手可能なデータに基づいています およびケミカルブック .

作用機序

Target of Action

Diethyl (2-methylallyl)phosphonate is an organophosphorous compound . It is known to interact with Cholinesterase in humans . Cholinesterase is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the body. This interaction can have significant effects on the nervous system.

Mode of Action

It is known to participate in the synthesis of α-aminophosphonate derivatives and azaphosphones . These derivatives have been evaluated for their analgesic/antiinflammatory properties .

Biochemical Pathways

It is used as a reagent in theHorner-Wadsworth-Emmons reaction to form conjugated carbon–carbon double bonds . This reaction is a key step in the synthesis of various organic compounds.

Result of Action

Its role in the synthesis of α-aminophosphonate derivatives and azaphosphones suggests that it may have potential analgesic/antiinflammatory effects .

生化学分析

Biochemical Properties

Diethyl (2-methylallyl)phosphonate interacts with various enzymes and proteins in biochemical reactions . It can be used as a reagent in the Horner-Wadsworth-Emmons reaction to form conjugated carbon–carbon double bonds . The nature of these interactions is primarily through the formation of bonds, contributing to the synthesis of α-aminophosphonate derivatives and azaphosphones .

Cellular Effects

Its derivatives have been evaluated for their analgesic and anti-inflammatory properties , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Diethyl (2-methylallyl)phosphonate involves its role as a reagent in the formation of conjugated carbon–carbon double bonds . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

生物活性

Diethyl (2-methylallyl)phosphonate is a member of the phosphonate family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its antimicrobial and antitumor properties. This article reviews the biological activity of diethyl (2-methylallyl)phosphonate, summarizing key research findings, mechanisms of action, and potential applications.

Diethyl (2-methylallyl)phosphonate can be synthesized through a variety of methods, including the reaction of diethyl phosphite with 2-methylallyl bromide in the presence of a base. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Biological Activity

1. Antimicrobial Properties

Diethyl (2-methylallyl)phosphonate exhibits significant antimicrobial activity against various bacterial strains. Research has shown that this compound can inhibit the growth of Escherichia coli, demonstrating potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values indicate that it may be more effective than traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Diethyl (2-methylallyl)phosphonate

2. Antitumor Activity

In addition to its antimicrobial effects, diethyl (2-methylallyl)phosphonate has been evaluated for its antitumor properties. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapies. The mechanisms underlying this activity involve the disruption of cellular signaling pathways that promote cell survival .

3. Mechanisms of Action

The biological activity of diethyl (2-methylallyl)phosphonate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It acts as an inhibitor for certain enzymes involved in bacterial metabolism, leading to cell death.

- DNA Interaction: The compound has shown potential in modifying bacterial DNA topology, which may contribute to its cytotoxic effects .

- Oxidative Stress Induction: It induces oxidative stress within cells, resulting in damage that triggers apoptotic pathways .

Case Studies

Recent studies have highlighted the effectiveness of diethyl (2-methylallyl)phosphonate in real-world applications:

- Case Study 1: A study conducted on E. coli strains demonstrated that diethyl (2-methylallyl)phosphonate significantly reduced bacterial viability compared to control groups treated with conventional antibiotics.

- Case Study 2: In vitro assays on cancer cell lines revealed that treatment with diethyl (2-methylallyl)phosphonate led to a marked decrease in cell proliferation and increased rates of apoptosis, suggesting its potential as an anticancer agent.

Toxicity and Safety

While diethyl (2-methylallyl)phosphonate shows promising biological activities, it is essential to consider its toxicity profile. The compound has been classified as moderately toxic, with potential for skin and eye irritation upon contact. Safety measures should be implemented when handling this compound in laboratory settings .

特性

IUPAC Name |

3-diethoxyphosphoryl-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZGSMHGXZMADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451687 | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51533-70-1 | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。